molecular formula C11H7NO2S B14447574 Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate CAS No. 76203-16-2

Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B14447574
CAS No.: 76203-16-2
M. Wt: 217.25 g/mol
InChI Key: AMNVUXVQFGIBOX-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a complex organic compound featuring a unique combination of functional groups, including an alkyne, isocyanate, and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper chloride, with the reaction mixture being heated to around 65°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole derivatives, which have significant biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its ability to act as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play crucial roles in its chemical reactions .

Properties

CAS No.

76203-16-2

Molecular Formula

C11H7NO2S

Molecular Weight

217.25 g/mol

IUPAC Name

prop-2-ynyl 2-isocyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C11H7NO2S/c1-3-6-14-11(13)10(12-2)8-9-5-4-7-15-9/h1,4-5,7-8H,6H2

InChI Key

AMNVUXVQFGIBOX-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C(=CC1=CC=CS1)[N+]#[C-]

Origin of Product

United States

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